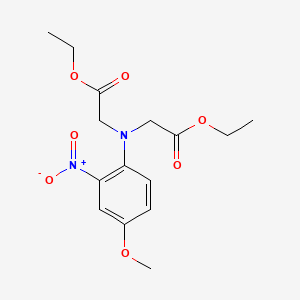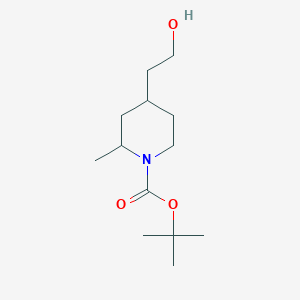![molecular formula C16H13ClN4 B13933426 n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the quinazoline moiety in this compound makes it a potential candidate for various medicinal and industrial applications.
准备方法
The synthesis of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine typically involves the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
作用机制
The mechanism of action of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
相似化合物的比较
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another anticancer quinazoline derivative.
Prazosin: A quinazoline derivative used to treat hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While similar compounds may share some properties, the specific structure of this compound can lead to distinct interactions and effects .
属性
分子式 |
C16H13ClN4 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC 名称 |
N'-[2-(3-chlorophenyl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN4/c1-10(18)20-14-5-6-15-12(8-14)9-19-16(21-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,20) |
InChI 键 |
OLLKLDGQHBCKSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC(=CC=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


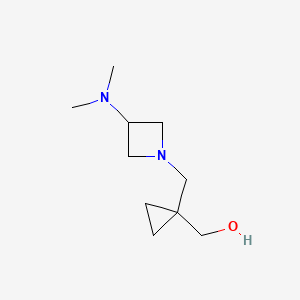
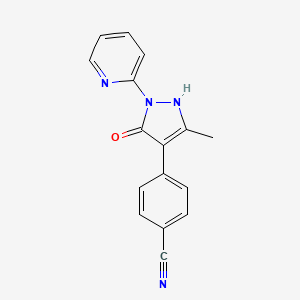
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
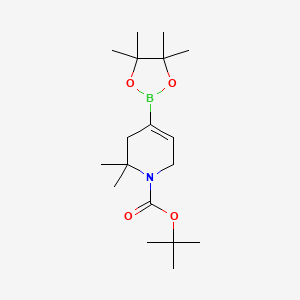

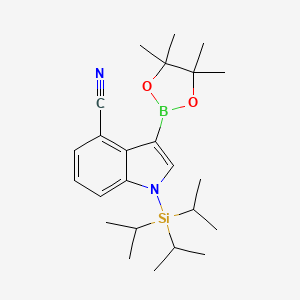
![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
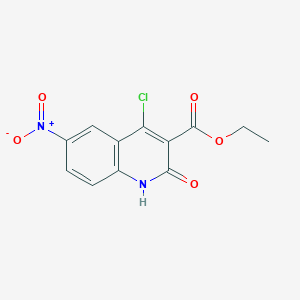
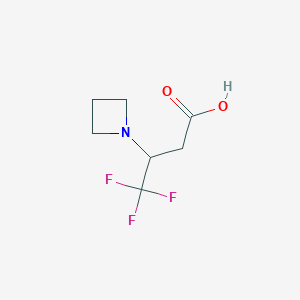
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)

